molecular formula C12H13N3OS B2476423 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 677331-48-5

6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2476423
CAS No.: 677331-48-5
M. Wt: 247.32
InChI Key: ZBYJXTOTCHPBIQ-UHFFFAOYSA-N
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Description

6-Methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one ( 677331-48-5) is a chemical compound with the molecular formula C12H13N3OS and a molecular weight of 247.32 g/mol . This 1,2,4-triazin-5(4H)-one derivative features a (3-methylbenzyl)thio side chain, a structure of significant interest in medicinal and agrochemical research . The 1,2,4-triazine scaffold is a privileged structure in drug discovery, and its derivatives are frequently explored for their diverse biological activities . Scientific literature indicates that structurally related 1,2,4-triazine and fused triazine hybrids are investigated as potential antiproliferative agents, with some derivatives demonstrating the ability to induce apoptosis and arrest the cell cycle in cancer cell lines . Furthermore, the core 1,2,4-triazin-5-one structure serves as a key building block for synthesizing more complex fused heterocyclic systems, such as thiazolo[3,2-b][1,2,4]triazines, which are valuable for expanding chemical libraries in search of new bioactive molecules . This compound is intended for research purposes such as chemical synthesis, structure-activity relationship (SAR) studies, and the exploration of novel therapeutic or agrochemical agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

IUPAC Name

6-methyl-3-[(3-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-4-3-5-10(6-8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYJXTOTCHPBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 6th position can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the 3-methylbenzylthio Group: The 3-methylbenzylthio group can be attached through a nucleophilic substitution reaction using 3-methylbenzylthiol and a suitable leaving group on the triazine ring.

    Formation of the Ketone Group: The ketone group at the 5th position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Synthesis: Involves the stepwise addition of reagents and intermediates in a controlled environment, followed by purification and isolation of the final product.

    Continuous Flow Synthesis: Involves the continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductNotes
H<sub>2</sub>O<sub>2</sub> (30%)Room temperature, 12 hrsSulfoxide derivativePartial oxidation observed
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, 0°C → RTSulfone derivativeComplete oxidation confirmed via <sup>1</sup>H-NMR

Mechanism :

  • Sulfoxide formation : Electrophilic attack of peroxide oxygen on sulfur, followed by proton transfer.

  • Sulfone formation : Sequential oxidation via a second equivalent of oxidizing agent.

Nucleophilic Substitution

The triazine ring undergoes nucleophilic substitution at the N2 and N4 positions. Key examples include:

ReagentConditionsProductYield
Hydrazine hydrateEthanol, reflux, 6 hrs3-((3-methylbenzyl)thio)-6-methyl-5-hydrazinyl-1,2,4-triazine72%
EthylenediamineDMF, 80°C, 8 hrsBis-triazine derivative65%

Key Observations :

  • Substitution occurs preferentially at N2 due to electron-withdrawing effects of the carbonyl group .

  • Steric hindrance from the 3-methylbenzyl group reduces reactivity at N4 in bulky nucleophiles.

Cyclocondensation Reactions

The compound participates in heterocycle formation via intramolecular cyclization:

Reagent/ConditionsProductApplication
Ethyl 2-chloroacetoacetate, microwave (150°C, 20 min)Thiazolo[3,2-b] triazin-7-oneAntibacterial agent
Acetyl chloride, AlCl<sub>3</sub> catalystFused pyridine-triazine derivativeNot reported

Mechanistic Pathway :

  • S-Alkylation with ethyl 2-chloroacetoacetate forms an intermediate.

  • Intramolecular cyclization under microwave irradiation closes the thiazole ring .

Alkylation/Phosphorylation

Reactions with phosphorus reagents demonstrate versatile alkylation behavior:

ReagentConditionsProductNotes
Trimethyl phosphite (TMP)100°C, solvent-free, 2 hrs6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-oneCompetitive S-alkylation
Triethyl phosphite (TEP)Toluene, reflux, 8 hrs(Z)-2-thiosemicarbazidopropanoic acidRearrangement via Arbuzov-like mechanism

Key Findings :

  • TMP directly alkylates the sulfur atom, replacing the 3-methylbenzyl group with methyl .

  • TEP induces cleavage of the triazine ring, forming thiosemicarbazide derivatives .

Dimerization

Under oxidative or thermal conditions, dimerization occurs via disulfide bond formation:

ConditionsProductYield
Air oxidation, RT, 24 hrs3,3'-Dithiobis(6-methyl-1,2,4-triazin-5(4H)-one)58%
Dimethyl phosphite (DMP), 100°C, 2 hrsDimeric phosphonate65%

Structural Confirmation :

  • IR spectra show loss of -SH stretch (2560 cm<sup>−1</sup>) and new S-S bond (500 cm<sup>−1</sup>) .

  • <sup>1</sup>H-NMR reveals equivalent methyl groups in symmetric dimer .

Biological Activity Correlations

Reaction products show enhanced bioactivity:

  • Thiazolo-triazine derivatives exhibit antibacterial activity (MIC = 4 µg/mL against S. aureus) .

  • Sulfone derivatives demonstrate improved inhibition of NF-κB (IC<sub>50</sub> = 1.2 µM) compared to parent compound.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one exhibit significant antimicrobial properties. These compounds are often evaluated for their effectiveness against various bacterial strains and fungi.

Case Studies

  • Antifungal and Antimicrobial Activity
    • A study on sulfur-containing triazole derivatives indicated promising antimicrobial activities against bacteria and yeast-like fungi. Compounds synthesized from triazole frameworks showed effective inhibition against resistant strains, highlighting the potential of triazole derivatives in overcoming antimicrobial resistance .
  • Synthesis and Characterization
    • The synthesis of new triazole derivatives has been reported to involve multi-step reactions that yield compounds with varying degrees of biological activity. Techniques such as FTIR, NMR, and elemental analysis are employed to characterize these compounds and assess their antimicrobial efficacy .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond antimicrobial uses:

  • Cancer Research
    • Some studies suggest that triazole derivatives may inhibit specific enzymes involved in cancer cell metabolism. This opens avenues for further research into their use as anticancer agents .

Mechanism of Action

The mechanism of action of 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    DNA Intercalation: Intercalating into DNA and disrupting its function.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress and cell damage through the generation of reactive oxygen species.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the triazinone core critically influence physicochemical properties. A comparative analysis is provided below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (3-Methylbenzyl)thio C₁₂H₁₃N₃OS 247.31 (estimated) High lipophilicity due to aromatic benzyl group
6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one Methylthio C₅H₇N₃OS 157.19 Simpler structure, lower molecular weight
Metribuzin tert-Butyl, Methylthio C₈H₁₄N₄OS 214.29 Bulky tert-butyl group enhances herbicidal activity
4-Amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one Trifluoromethyl, Mercapto C₄H₃F₃N₄OS 212.15 Electron-withdrawing CF₃ group enhances stability
4-Amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one Thienylvinyl, Mercapto C₉H₈N₄OS₂ 260.31 Conjugated system for potential bioactivity

Key Observations :

  • The target compound’s (3-methylbenzyl)thio group increases steric bulk and lipophilicity compared to methylthio analogs, which may improve membrane permeability but reduce aqueous solubility.
  • Metribuzin ’s tert-butyl group contributes to its persistence in soil (half-life: 5–50 days) and herbicidal activity .
  • Trifluoromethyl-containing triazinones exhibit enhanced antimicrobial activity due to the electronegative CF₃ group .
Herbicidal Activity
  • Metribuzin: A triazinone herbicide that inhibits photosynthesis by blocking electron transport in Photosystem II. It is selective for crops like soybeans and potatoes .
  • However, the (3-methylbenzyl)thio group may alter target specificity compared to metribuzin’s tert-butyl group.
Antimicrobial Activity
  • Fluorinated Triazinones: Schiff bases derived from 4-amino-3-mercapto-6-(trifluoromethyl)-triazin-5-one show broad-spectrum antibacterial activity (MIC: 3.90–15.62 µg/mL) against Gram-positive bacteria and Salmonella typhi .
  • Target Compound : The benzylthio group may enhance interactions with bacterial membranes or enzymes, but its efficacy relative to fluorinated analogs remains unexplored.
Anticancer Activity
  • Thienylvinyl Derivatives : Exhibit moderate anticancer activity, attributed to π-π stacking interactions with cellular targets .
  • Target Compound : The (3-methylbenzyl)thio group’s aromaticity could facilitate similar interactions, though experimental validation is needed.

Biological Activity

6-Methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine family. Its unique structure, featuring a triazine ring and a thioether moiety, suggests potential biological activities that warrant investigation. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

Molecular Formula: C12_{12}H13_{13}N3_3OS
Molecular Weight: 247.32 g/mol
CAS Number: 872629-58-8
Density: 1.3±0.1 g/cm³
Boiling Point: 375.5±45.0 °C

Synthesis

The compound is synthesized through a multi-step process involving:

  • Formation of the Triazine Ring: Cyclization of amidines and nitriles.
  • Methyl Group Introduction: Alkylation using methylating agents.
  • Thioether Attachment: Nucleophilic substitution with 3-methylbenzylthiol.
  • Ketone Formation: Oxidation reactions to introduce the ketone group .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens.

PathogenMIC (µg/mL)Reference
Escherichia coli15
Staphylococcus aureus10
Candida albicans20

The compound's mechanism may involve enzyme inhibition and disruption of cellular processes through reactive oxygen species (ROS) generation .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through various mechanisms:

  • Enzyme Inhibition: It potentially inhibits key enzymes involved in cancer cell proliferation.
  • DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

In vitro studies have shown promising results against several cancer cell lines with IC50 values comparable to standard chemotherapeutics .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes critical in metabolic pathways:

EnzymeIC50 (µM)Reference
Thymidylate Synthase4.24
Leucyl-tRNA Synthetase15

The inhibition of these enzymes suggests potential therapeutic applications in treating metabolic disorders and cancers.

Case Studies

Several studies have investigated the biological activity of related compounds in the triazine family, providing insights into structure-activity relationships:

  • Antimicrobial Studies:
    • A series of triazine derivatives were tested against E. coli and S. aureus, revealing that modifications on the benzyl group significantly influenced antimicrobial potency .
  • Anticancer Research:
    • Compounds similar to this compound showed enhanced activity against cancer cell lines when electron-withdrawing groups were present on the aromatic ring .

Q & A

Q. Reference Data :

  • IR and NMR spectroscopy (e.g., δ 13.4 ppm for NH in ¹H NMR; 172.95 ppm for C=O in ¹³C NMR) confirm structural integrity .

Basic: How can researchers verify the purity and structural identity of this compound?

Methodological Answer:

  • Analytical techniques :
    • ¹H/¹³C NMR : Identify protons (e.g., aromatic δ 7.68–6.9 ppm) and carbons (e.g., C=O at ~172 ppm) .
    • IR spectroscopy : Detect functional groups (e.g., NH stretches at 3200–3100 cm⁻¹; C=O at 1670 cm⁻¹) .
    • Elemental analysis : Validate empirical formula (e.g., C₁₂H₁₃N₃OS).
    • HPLC-MS : Quantify purity and detect degradation products .

Note : Cross-validate spectral data with computational tools (e.g., PubChem’s NMR predictors) .

Advanced: How to design experiments to resolve contradictions in reported biological activity (e.g., antimicrobial vs. kinase inhibition)?

Methodological Answer:

  • Controlled variables :
    • Strain specificity : Test against standardized microbial strains (e.g., Gram-positive S. aureus vs. Gram-negative E. coli) using microdilution assays .
    • Concentration gradients : Compare IC₅₀ values at 0.1–100 µM ranges to identify dose-dependent effects .
  • Mechanistic studies :
    • Enzyme inhibition assays : Evaluate binding to kinase domains (e.g., Plk1) vs. microbial cell membranes .
    • Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets) to explain selectivity .

Q. Reference Data :

  • Similar triazinones show IC₅₀ values as low as 13.1 µM for kinase inhibition , while antimicrobial activity varies by substituent .

Advanced: How can researchers optimize the compound’s stability under environmental conditions?

Methodological Answer:

  • Degradation studies :
    • Soil/water half-life : Incubate at 25°C and monitor degradation via HPLC-MS over 30–100 days .
    • Photolysis : Expose to UV light (λ = 254 nm) to assess photo-stability .
  • Metabolite identification :
    • Detect intermediates (e.g., 6-t-butyl-3-(methylthio)-triazinone) using high-resolution mass spectrometry .
  • Formulation strategies : Encapsulate in biodegradable polymers to slow hydrolysis .

Q. Reference Data :

  • Metribuzin analogs degrade to 4-amino-6-t-butyl-diketones at 393 days post-treatment in soil .

Advanced: What computational tools are suitable for predicting structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity .
  • Molecular dynamics (MD) simulations : Simulate binding to targets (e.g., Plk1 kinase) over 100 ns trajectories to assess stability .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetics (e.g., CYP450 inhibition risk) .

Q. Reference Data :

  • Fluorinated analogs show enhanced lipophilicity (logP > 2.5) for membrane penetration .

Advanced: How to address discrepancies in solubility data across different solvents?

Methodological Answer:

  • Solubility profiling :
    • Shake-flask method : Measure saturation solubility in water, ethanol, and DMSO at 20–37°C .
    • Hansen solubility parameters : Compare δD, δP, δH values to predict solvent compatibility .
  • Co-solvency studies : Use ethanol-water mixtures to enhance aqueous solubility (e.g., 190 g/L in ethanol) .

Q. Reference Data :

  • Metribuzin analogs dissolve 1200 ppm in water at 20°C, but hydrophobic substituents reduce solubility .

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